molecular formula C14H11Cl2NO3 B5837942 N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide

Cat. No.: B5837942
M. Wt: 312.1 g/mol
InChI Key: YVAVMJIIJFOHFE-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxyaniline and 2-methoxybenzoic acid.

    Amidation Reaction: The 3,5-dichloro-4-hydroxyaniline is reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmaceuticals: N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide has potential as a drug candidate due to its bioactive properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Biochemical Research: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.

Industry:

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.

    Cosmetics: The compound can be included in formulations for skincare products due to its potential antioxidant properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its penetration through cell membranes.

Comparison with Similar Compounds

  • N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine
  • 3,5-dichloro-4-hydroxybenzoic acid
  • 3,5-dichloro-4-hydroxyphenyl)propanoic acid

Comparison:

  • N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide is unique due to the presence of both methoxy and benzamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
  • N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine has a quinone structure, making it more prone to redox reactions.
  • 3,5-dichloro-4-hydroxybenzoic acid lacks the methoxy group, which may affect its solubility and interaction with biological targets.
  • 3,5-dichloro-4-hydroxyphenyl)propanoic acid has a propanoic acid moiety, which may influence its pharmacokinetic properties.

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-12-5-3-2-4-9(12)14(19)17-8-6-10(15)13(18)11(16)7-8/h2-7,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAVMJIIJFOHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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